molecular formula C15H11FN2O2S B2570759 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865175-33-3

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2570759
CAS No.: 865175-33-3
M. Wt: 302.32
InChI Key: LSWOZMKVNPXGBS-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a benzothiazole-derived compound featuring a Z-configuration imine linkage, a 6-fluoro substituent on the benzothiazole ring, and an allyl group at the 3-position.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWOZMKVNPXGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. The presence of a fluorine atom in its structure enhances its pharmacological properties, making it a valuable candidate for drug development.

  • Molecular Formula : C15H11FN2O2S
  • Molecular Weight : 302.32 g/mol
  • CAS Number : 1005937-67-6

The compound features a unique structural framework that includes a furan carboxamide and a benzo[d]thiazole moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting caspase activity, which is essential for programmed cell death.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Caspase inhibition
A54910Cell cycle arrest

Antimicrobial Properties

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both bacterial and fungal strains. This suggests its potential application in treating infections.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Structure-Activity Relationship (SAR)

The structure of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide plays a crucial role in its biological activity. The fluorine atom enhances the compound's reactivity and binding affinity to biological targets. Modifications to the thiazole ring and the furan moiety have been explored to optimize its pharmacological profile.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide on various cancer cell lines using MTT assays. Results indicated low cytotoxicity towards normal human cells while effectively reducing viability in cancerous cells.
  • Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to specific protein targets involved in cancer progression, suggesting a well-defined mechanism of action that warrants further investigation.
  • In Vivo Efficacy : Preliminary in vivo studies have shown promising results in tumor models, indicating that this compound could be developed into a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Notable Activity/Use Evidence Source
Target Compound Benzothiazole 6-Fluoro, allyl, furan-carboxamide Hypothesized anticancer
Propargyl-Sulfamoyl Analog Benzothiazole 6-Sulfamoyl, propargyl Enzyme inhibition potential
Trifluoromethyl-Benzothiazoles Benzothiazole 6-CF₃, arylacetamide Agrochemical (fungicide)
Thiazole-Furamides Thiazole Benzyl, 2,5-dimethylfuran Anticancer
Thiadiazole-Carboxamides 1,3,4-Thiadiazole Trichloroethyl, phenylamino Antimicrobial/antitumor
Flutolanil Benzamide 3-Isopropoxy, CF₃ Fungicide

Discussion of Structural-Activity Relationships (SAR)

  • Fluorine vs. Sulfamoyl/Trifluoromethyl : The 6-fluoro group in the target compound balances electronegativity and steric bulk, whereas sulfamoyl/CF₃ groups in analogs enhance solubility or stability, respectively .
  • Allyl vs.
  • Furan-Carboxamide vs. Benzamide : The furan ring’s π-electron density and oxygen atom may facilitate hydrogen bonding, critical for target engagement in therapeutic contexts, whereas benzamide derivatives excel in agrochemical stability .

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